
1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)urea, also known as DMTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMTU is a urea derivative that is commonly used as an antioxidant and a scavenger of reactive nitrogen species (RNS) in biochemical and physiological systems.
Mechanism of Action
1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)urea acts as an antioxidant and a scavenger of reactive nitrogen species (RNS) by donating a hydrogen atom to free radicals and RNS, thereby neutralizing their damaging effects. This compound has been shown to scavenge peroxynitrite, a potent oxidant and RNS that is involved in various pathological conditions such as inflammation, neurodegeneration, and cancer.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in different systems. In the nervous system, this compound has been shown to improve cognitive function and protect neurons from oxidative stress. In the cardiovascular system, this compound has been found to reduce oxidative stress and improve endothelial function. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis.
Advantages and Limitations for Lab Experiments
1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)urea has several advantages for lab experiments, including its ability to scavenge reactive nitrogen species and its low toxicity. However, this compound has some limitations, such as its poor solubility in water and its instability in acidic conditions.
Future Directions
There are several future directions for the research on 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)urea. One potential direction is to investigate the therapeutic potential of this compound in various neurological disorders such as Parkinson's disease and multiple sclerosis. Another direction is to explore the role of this compound in the regulation of oxidative stress and inflammation in the gut microbiome. Furthermore, the development of novel this compound derivatives with improved solubility and stability may enhance its therapeutic potential in various pathological conditions.
Synthesis Methods
1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)urea can be synthesized by reacting 4-methoxyphenyl isocyanate with 2-(dimethylamino)ethyl thiophene-3-carboxylate in the presence of a base such as sodium hydroxide. The reaction yields this compound as a white crystalline powder with a melting point of 198-200°C.
Scientific Research Applications
1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)urea has been extensively studied for its potential applications in various fields such as neuroscience, cardiovascular disease, and cancer research. In neuroscience, this compound has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease. In cardiovascular disease, this compound has been found to reduce oxidative stress and improve endothelial function, which may have therapeutic implications for the treatment of hypertension and atherosclerosis. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis.
properties
IUPAC Name |
1-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-19(2)15(12-8-9-22-11-12)10-17-16(20)18-13-4-6-14(21-3)7-5-13/h4-9,11,15H,10H2,1-3H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCBCUVIHXYMRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NC1=CC=C(C=C1)OC)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

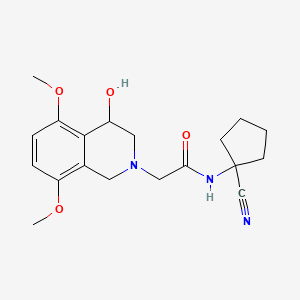
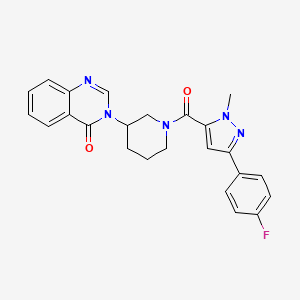
![7-(Benzo[d][1,3]dioxol-5-yl)-4-((2,5-dimethylphenyl)sulfonyl)-1,4-thiazepane](/img/structure/B2792186.png)
![3-[(5-Amino-6-chloro-1,2,4-triazin-3-yl)amino]butan-1-ol](/img/structure/B2792188.png)
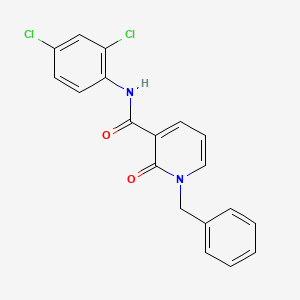
![2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)acetic acid](/img/structure/B2792190.png)
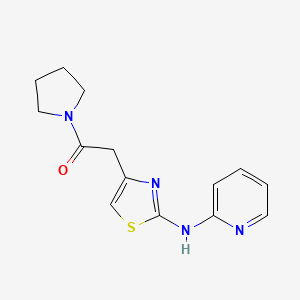
![2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-nitrophenyl)ethanone](/img/structure/B2792194.png)
![2-(9-Methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile](/img/structure/B2792196.png)
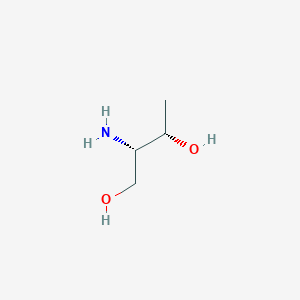


![3-(Oxan-4-yl)-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B2792201.png)
![2,4-Dibromo-6-({[2-(trifluoromethyl)benzyl]imino}methyl)benzenol](/img/structure/B2792203.png)